molecular formula C21H26ClN5O B5111268 2-[4-(2-Chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine

2-[4-(2-Chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine

Cat. No.: B5111268
M. Wt: 399.9 g/mol
InChI Key: HZYYLIJUQNWSNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-Chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a piperidin-1-yl group at the 6-position and a 4-(2-chlorobenzoyl)piperazine moiety at the 2-position. Its molecular formula is C₂₁H₂₆ClN₅O, with a molecular weight of 415.9 g/mol (inferred from bromo analogs in and ). The 2-chlorobenzoyl group introduces steric and electronic effects that influence receptor binding and metabolic stability, while the piperidin-1-yl and piperazine moieties enhance solubility and bioavailability. This structural motif is common in drug candidates targeting central nervous system (CNS) receptors, such as dopamine or serotonin receptors, due to its ability to penetrate the blood-brain barrier .

Properties

IUPAC Name

(2-chlorophenyl)-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN5O/c1-16-15-19(25-9-5-2-6-10-25)24-21(23-16)27-13-11-26(12-14-27)20(28)17-7-3-4-8-18(17)22/h3-4,7-8,15H,2,5-6,9-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYYLIJUQNWSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3Cl)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-diaminopyrimidine and suitable aldehydes or ketones.

    Substitution with Piperazine and Piperidine: The pyrimidine core is then subjected to nucleophilic substitution reactions with piperazine and piperidine derivatives. This step often requires the use of strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the substitution.

    Introduction of the Chlorobenzoyl Group: The final step involves the acylation of the piperazine ring with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine (TEA) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: NaH or K2CO3 in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Recent studies have highlighted the compound's role as a ligand in various biological systems. Its structural components suggest interactions with several receptor types, making it a candidate for diverse pharmacological applications.

Antidepressant Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant antidepressant effects. The mechanism often involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. A notable study demonstrated that piperazine derivatives could enhance synaptic availability of these neurotransmitters, leading to improved mood-related outcomes .

Analgesic Properties

The compound has shown promise in pain management, particularly through its interaction with voltage-gated calcium channels. For instance, a related study reported that piperazinyl derivatives could selectively inhibit the α2δ-1 subunit of these channels, providing analgesic effects comparable to established pain medications like pregabalin . This suggests potential applications in treating chronic pain conditions.

Structure-Activity Relationships (SAR)

Understanding the SAR of 2-[4-(2-Chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine is crucial for optimizing its pharmacological properties. Modifications to the piperazine and pyrimidine moieties can significantly influence its binding affinity and selectivity for target receptors.

Key Modifications

  • Piperazine Substituents : Variations in the substituents on the piperazine ring can enhance or diminish biological activity. For example, introducing alkyl groups has been shown to improve binding affinity to certain receptors .
  • Pyrimidine Core Alterations : Changes in the pyrimidine structure can affect lipophilicity and solubility, impacting absorption and distribution in biological systems .

Therapeutic Potential

The therapeutic applications of this compound extend beyond analgesia and antidepressant effects. Its diverse pharmacological profile suggests potential use in treating various conditions:

Neurological Disorders

Given its interaction with neurotransmitter systems, there is potential for development as a treatment for disorders such as anxiety and schizophrenia, where neurotransmitter dysregulation is prevalent.

Cancer Therapy

Pyrimidine derivatives have historically been investigated for their anticancer properties. The structural similarity of this compound to known antitumor agents warrants further investigation into its efficacy against various cancer cell lines .

Case Studies

Several case studies underline the effectiveness and versatility of piperazine derivatives:

StudyApplicationFindings
Pain ManagementDemonstrated significant analgesic effects in mouse models compared to pregabalin.
Antidepressant EffectsShowed enhanced serotonin and norepinephrine activity leading to improved mood outcomes in preclinical trials.
Anticancer ActivityExhibited cytotoxic effects against specific cancer cell lines, suggesting further exploration as an antitumor agent.

Mechanism of Action

The mechanism of action of 2-[4-(2-Chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein’s function, thereby exerting its biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Optimization : The 2-chlorobenzoyl group balances lipophilicity and metabolic stability, making the target compound a promising candidate for further CNS drug development.
  • Activity Prediction: Based on , the compound may exhibit D4 receptor antagonism with minimal extrapyramidal side effects, unlike non-selective D2 antagonists like raclopride .
  • Synthetic Feasibility : High yields (>70%) are achievable using methods from and , though crystallization conditions may require optimization for purity.

Biological Activity

The compound 2-[4-(2-Chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound features a pyrimidine core substituted with a chlorobenzoyl group and piperazine and piperidine moieties. This unique arrangement is believed to contribute to its diverse biological activities.

Antitumor Activity

Research indicates that pyrimidine derivatives can exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit tumor growth through various mechanisms, including the inhibition of specific kinases involved in cancer cell proliferation. The presence of halogen substituents, such as chlorine, often enhances the antitumor efficacy by increasing lipophilicity and improving interaction with target proteins .

Antimicrobial Activity

Compounds with piperazine and pyrimidine structures have been evaluated for their antimicrobial properties. In vitro studies suggest that derivatives similar to 2-[4-(2-Chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological effects, particularly as a monoacylglycerol lipase (MAGL) inhibitor. Inhibition of MAGL has been linked to neuroprotective effects and modulation of endocannabinoid signaling, which may provide therapeutic benefits in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial in optimizing the biological activity of pyrimidine derivatives. Key findings include:

  • Chlorine Substitution : The introduction of chlorine at specific positions enhances the compound's potency against cancer cells.
  • Piperazine and Piperidine Rings : These moieties are essential for maintaining the structural integrity necessary for biological activity, affecting both binding affinity and selectivity toward biological targets .

Case Studies

  • Anticancer Efficacy : A study demonstrated that a related pyrimidine derivative exhibited an IC50 value significantly lower than standard chemotherapeutic agents, indicating superior potency against various cancer cell lines .
  • Antimicrobial Screening : In vitro evaluations revealed that the compound showed minimal inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .
  • Neuroprotective Properties : Preliminary studies on MAGL inhibition showed promising results in animal models, with significant reductions in neuroinflammation markers following treatment with the compound .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntitumorInhibition of kinase pathways
AntimicrobialDisruption of cell wall synthesis
NeuropharmacologicalMAGL inhibition

Q & A

Q. What are the common synthetic routes for preparing 2-[4-(2-Chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of piperazine-pyrimidine derivatives typically involves sequential coupling reactions. For example, thieno[3,2-d]pyrimidine analogs are synthesized via nucleophilic substitution of halogenated pyrimidines with piperazine derivatives under reflux in polar aprotic solvents (e.g., DMF or DCM) . Key steps include:

  • Chlorobenzoylation : Reacting piperazine with 2-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the 2-chlorobenzoyl-piperazine intermediate .
  • Pyrimidine Functionalization : Coupling the intermediate with 4-methyl-6-(piperidin-1-yl)pyrimidine using palladium-catalyzed cross-coupling or nucleophilic aromatic substitution .
  • Optimization : Yield improvements (e.g., 71–77% for analogous compounds) are achieved by controlling temperature (70–100°C), using excess reagents (1.2–1.5 equivalents), and employing microwave-assisted synthesis to reduce reaction time .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer: Structural validation requires a combination of spectroscopic and chromatographic methods:

  • 1H/13C-NMR : Assign peaks for piperazine (δ 2.5–3.5 ppm for CH₂ groups) and pyrimidine (δ 8.0–8.5 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ = 440.3 for C₂₂H₂₅ClN₆O) with <2 ppm error .
  • Elemental Analysis : Verify C, H, N, Cl content within ±0.3% of theoretical values .
  • HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile:water gradient) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationships (SAR) of derivatives targeting kinase inhibition?

Methodological Answer: SAR studies require systematic structural modifications and bioassays:

  • Core Modifications : Replace the 2-chlorobenzoyl group with electron-withdrawing (e.g., nitro) or bulky substituents to assess steric effects on target binding .
  • Piperidine/Piperazine Variations : Introduce heterocycles (e.g., morpholine) to alter solubility and pharmacokinetics .
  • Bioassays : Test inhibition of PI3K/Akt or ALK pathways using kinase assays (IC₅₀ determination) and cell viability studies (e.g., MTT assays in cancer lines) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to PI3Kα or ALK active sites .

Q. How should researchers address contradictory data in solubility and bioavailability studies?

Methodological Answer: Contradictions arise from assay variability or formulation differences. Mitigation strategies include:

  • Standardized Assays : Use shake-flask method (pH 7.4 PBS) for solubility and Caco-2 cell monolayers for permeability .
  • Formulation Screening : Test solubilizers (e.g., cyclodextrins) or lipid-based carriers to improve oral bioavailability .
  • PK/PD Modeling : Corrogate in vitro data (e.g., hepatic microsomal stability) with in vivo pharmacokinetics in rodent models .

Q. What computational strategies are effective for predicting metabolic stability of this compound?

Methodological Answer:

  • CYP450 Metabolism Prediction : Use software like StarDrop or Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., piperazine N-dealkylation) .
  • Metabolite Identification : Incubate with human liver microsomes (HLMs) and analyze via LC-MS/MS to detect oxidative metabolites .
  • DEREK Nexus : Screen for structural alerts (e.g., reactive chloro groups) linked to toxicity .

Q. How can crystallography aid in understanding the compound’s interaction with biological targets?

Methodological Answer: X-ray crystallography of the compound bound to its target (e.g., PI3Kα) reveals:

  • Binding Pocket Interactions : Hydrogen bonds between pyrimidine N and kinase hinge region (e.g., Val851 in PI3Kα) .
  • Hydrophobic Contacts : Chlorobenzoyl group occupying a lipophilic pocket near Met804 .
  • Sample Preparation : Co-crystallize the compound with the target protein (≥95% purity) using vapor diffusion methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.